molecular formula C12H22O2 B1624063 CID 38689 CAS No. 40853-56-3

CID 38689

Cat. No.: B1624063
CAS No.: 40853-56-3
M. Wt: 198.30 g/mol
InChI Key: AOWLXZIJUIFJPM-KPKJPENVSA-N
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Description

The compound with the identifier “CID 38689” is known as fonofos. Fonofos is an organophosphorus insecticide used primarily in agriculture to control soil-dwelling pests. It is a thiophosphate ester, specifically O-ethyl S-phenyl ethylphosphonodithioate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fonofos is synthesized through the reaction of O-ethyl ethylphosphonochloridothioate with phenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the phenoxy group.

Industrial Production Methods: Industrial production of fonofos involves large-scale synthesis using the same basic reaction but optimized for yield and purity. The process includes steps for purification and quality control to ensure the final product meets agricultural standards.

Chemical Reactions Analysis

Types of Reactions: Fonofos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Fonofos can be hydrolyzed in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives and phenol.

    Oxidation: Oxidative degradation of fonofos can occur in the presence of strong oxidizing agents, resulting in the formation of sulfoxides and sulfones.

    Substitution: Fonofos can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Major Products Formed:

  • Hydrolysis products include phosphoric acid derivatives and phenol.
  • Oxidation products include sulfoxides and sulfones.

Scientific Research Applications

Fonofos has been extensively studied for its applications in various fields:

Mechanism of Action

Fonofos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, fonofos causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular target is the active site of acetylcholinesterase, and the pathway involves the phosphorylation of the serine residue in the enzyme’s active site.

Comparison with Similar Compounds

    Parathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

    Malathion: Also an organophosphorus insecticide, but with a broader spectrum of activity and lower toxicity to mammals.

    Chlorpyrifos: Similar in its mode of action but differs in its environmental persistence and toxicity profile.

Uniqueness: Fonofos is unique in its specific application for soil-dwelling pests and its relatively rapid degradation in the environment compared to some other organophosphorus insecticides .

Properties

CAS No.

40853-56-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(Z)-5-methyl-2-propan-2-ylhex-2-enyl] acetate

InChI

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h7,9-10H,6,8H2,1-5H3/b12-7+

InChI Key

AOWLXZIJUIFJPM-KPKJPENVSA-N

SMILES

CC(C)CC=C(COC(=O)C)C(C)C

Isomeric SMILES

CC(C)C/C=C(\COC(=O)C)/C(C)C

Canonical SMILES

CC(C)CC=C(COC(=O)C)C(C)C

Key on ui other cas no.

40853-56-3

Origin of Product

United States

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